MOBS

説明

特性

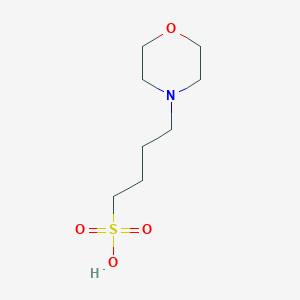

IUPAC Name |

4-morpholin-4-ylbutane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4S/c10-14(11,12)8-2-1-3-9-4-6-13-7-5-9/h1-8H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOWJTPBPWTSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394906 | |

| Record name | MOBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115724-21-5 | |

| Record name | MOBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOBS | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role and Applications of MOBS Buffer: A Technical Guide for Researchers

An In-depth Examination of 4-(N-morpholino)butanesulfonic Acid in Scientific Research and Drug Development

In the landscape of biological and biochemical research, the precise control of pH is paramount for the success and reproducibility of experiments. Among the arsenal (B13267) of buffering agents available to scientists, 4-(N-morpholino)butanesulfonic acid, commonly known as MOBS, has carved out a significant niche. As a member of the "Good's buffers," this compound offers favorable biochemical properties that make it a valuable tool in a multitude of applications, from fundamental research to the development of life-saving therapeutics. This technical guide provides a comprehensive overview of this compound buffer, its core properties, and its diverse applications, tailored for researchers, scientists, and drug development professionals.

Core Properties of this compound Buffer

This compound is a zwitterionic buffer, meaning it possesses both a positive and a negative charge on its molecule, which contributes to its high water solubility and minimal interaction with biological membranes. It is a structural analog of the more commonly known MOPS buffer, with a butane (B89635) sulfonic acid group instead of a propane (B168953) sulfonic acid group. This seemingly small structural difference results in a higher pKa, extending its useful buffering range to a more alkaline physiological pH.

The key characteristics of this compound are summarized in the table below, providing a quick reference for its physicochemical properties.

| Property | Value | References |

| Chemical Name | 4-(N-morpholino)butanesulfonic acid | [1] |

| CAS Number | 115724-21-5 | [2] |

| Molecular Formula | C₈H₁₇NO₄S | [1] |

| Molecular Weight | 223.29 g/mol | [1] |

| pKa at 25°C | 7.6 | [1] |

| Useful pH Range | 6.9 - 8.3 | [2][3] |

| Appearance | White crystalline powder | [1] |

| Solubility in Water | High | [1] |

Key Applications of this compound Buffer

The unique properties of this compound make it a versatile buffer for a wide array of applications in research and development. Its ability to maintain a stable pH in the physiological range is crucial for experiments involving sensitive biological molecules.[4]

Protein Purification and Analysis

Maintaining the structural integrity and biological activity of proteins is a critical aspect of their purification and characterization. This compound buffer is an excellent choice for various protein chromatography techniques due to its minimal reactivity and low UV absorbance.[1] Its zwitterionic nature and low tendency to interact with metal ions make it particularly suitable for the purification of metalloproteins.[1]

While specific protocols explicitly detailing the use of this compound are not as prevalent in the literature as those for its analogue MOPS, the principles and concentrations are largely transferable. The following are examples of how this compound can be integrated into common protein purification workflows.

Experimental Protocol: Anion Exchange Chromatography (AEX) with a this compound Buffer System

This protocol outlines the separation of a protein with a pI lower than the buffer pH using an anion exchange column.

-

Principle: At a pH above its isoelectric point (pI), a protein will have a net negative charge and bind to a positively charged anion exchange resin. Elution is typically achieved by increasing the salt concentration.

-

This compound Buffer System:

-

Equilibration/Wash Buffer (Buffer A): 20 mM this compound, pH 7.5

-

Elution Buffer (Buffer B): 20 mM this compound, pH 7.5, containing 1 M NaCl

-

-

Methodology:

-

Column Equilibration: Equilibrate the anion exchange column with 5-10 column volumes (CV) of Buffer A.

-

Sample Loading: Load the protein sample, which has been dialyzed or buffer-exchanged into Buffer A, onto the column.

-

Washing: Wash the column with 5-10 CV of Buffer A to remove any unbound proteins.

-

Elution: Elute the bound protein using a linear gradient of 0-100% Buffer B over approximately 20 CV.

-

Fraction Collection: Collect fractions throughout the elution process and analyze them for the presence of the target protein using methods such as SDS-PAGE and protein concentration assays.

-

Experimental Protocol: Size Exclusion Chromatography (SEC) with a this compound Buffer System

This protocol describes the separation of proteins based on their size using a size exclusion column.

-

Principle: Larger proteins are excluded from the pores of the chromatography matrix and elute from the column first, while smaller proteins enter the pores and have a longer retention time.

-

This compound Running Buffer: 20 mM this compound, pH 7.2, 150 mM NaCl

-

Methodology:

-

Column Equilibration: Equilibrate the size exclusion column with at least 2 CV of this compound Running Buffer.

-

Sample Preparation: Concentrate the protein sample to a small volume, typically between 0.5% and 2% of the total column volume.

-

Sample Injection: Inject the concentrated protein sample onto the column.

-

Isocratic Elution: Elute the proteins with the this compound Running Buffer at a constant flow rate, collecting fractions for analysis.

-

Cell Culture

The maintenance of a stable pH is critical for the optimal growth and viability of cells in culture. Cellular metabolism can lead to the production of acidic byproducts, causing a drop in the pH of the culture medium. This compound can be used as a buffering agent in cell culture media, particularly in systems where a bicarbonate/CO₂ buffering system is not feasible or requires supplementation.

Experimental Protocol: Preparation of this compound-Buffered Cell Culture Medium

This protocol provides a general guideline for supplementing a basal cell culture medium with this compound.

-

Materials:

-

Basal cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100X)

-

This compound powder

-

Sterile, deionized water

-

1 M NaOH or 1 M HCl for pH adjustment

-

Sterile filtration unit (0.22 µm pore size)

-

-

Methodology:

-

Prepare the desired volume of basal medium according to the manufacturer's instructions.

-

Add this compound to the medium to achieve the desired final concentration, typically in the range of 10-20 mM.

-

Add other supplements as required, such as FBS and antibiotics.

-

Adjust the pH of the final medium to the desired level (e.g., 7.2-7.4) using sterile 1 M NaOH or 1 M HCl in a sterile environment.

-

Aseptically filter the final medium through a 0.22 µm filter.

-

The this compound-buffered medium is now ready for use in cell culture.

-

Enzyme Assays

Enzymatic reactions are highly sensitive to pH, and maintaining a stable pH is crucial for obtaining accurate and reproducible kinetic data. The useful pH range of this compound makes it a suitable buffer for a variety of enzyme assays that function optimally in the neutral to slightly alkaline range.

Experimental Protocol: General Workflow for a Spectrophotometric Enzyme Assay

This protocol outlines a generalized workflow for a typical spectrophotometric enzyme assay using a this compound buffer system.

-

Principle: The activity of an enzyme is monitored by measuring the change in absorbance of a substrate or product over time at a specific wavelength.

-

This compound Assay Buffer: 50 mM this compound, pH adjusted to the optimal pH for the enzyme of interest.

-

Methodology:

-

Prepare Working Assay Buffer: Dilute a stock solution of this compound to the final working concentration and adjust the pH to the desired value at the assay temperature.

-

Assemble Reaction Mixture: In a cuvette or microplate well, combine the this compound assay buffer, the substrate, and any necessary cofactors.

-

Equilibrate to Assay Temperature: Incubate the reaction mixture at the optimal temperature for the enzyme for 5-10 minutes to ensure temperature equilibrium.

-

Initiate Reaction: Add the enzyme to the reaction mixture to initiate the reaction.

-

Monitor Absorbance Change: Immediately begin monitoring the change in absorbance at the appropriate wavelength using a spectrophotometer.

-

Calculate Initial Velocity: Determine the initial velocity (V₀) of the reaction from the linear phase of the absorbance versus time plot.

-

This compound in Drug Development and Formulation

Visualization of Key Workflows

To further aid in the understanding of the practical application of this compound buffer, the following diagrams, generated using Graphviz, illustrate key experimental and logical workflows.

Conclusion

This compound buffer is a valuable and versatile tool for researchers, scientists, and drug development professionals. Its favorable pKa, zwitterionic nature, and minimal interaction with metal ions make it an excellent choice for a wide range of applications where maintaining a stable pH in the physiological range is critical. While its close analogue, MOPS, is more extensively documented in the literature, the principles and applications are largely interchangeable, and this compound provides a useful alternative with a slightly more alkaline buffering range. By understanding the core properties of this compound and following established protocols, researchers can effectively leverage this buffer to enhance the reliability and reproducibility of their experiments and to develop stable and effective biopharmaceutical formulations.

References

- 1. tebubio.com [tebubio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. In the process of protein purification, how to choose the buffer?-Biobool News | biobool.com [biobool.com]

- 4. Five factors you must Consider when Choosing a Biological Buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

MOBS Buffer: An In-depth Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N-morpholino)butanesulfonic acid (MOBS) is a zwitterionic biological buffer that belongs to the group of "Good's buffers," first described by Norman Good and his colleagues. As a butane (B89635) analog of the widely used MOPS buffer, this compound shares many of its advantageous characteristics, including high water solubility, minimal metal ion binding, and a buffering range near physiological pH.[1][2] These properties make it a valuable tool in a variety of biochemical, molecular biology, and cell culture applications. This technical guide provides a comprehensive overview of the chemical properties of this compound buffer, detailed experimental protocols for its use, and a discussion of its key applications in research and drug development.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| Molecular Formula | C₈H₁₇NO₄S | [1] |

| Molecular Weight | 223.29 g/mol | [1] |

| CAS Number | 115724-21-5 | [1] |

| pKa at 25°C | 7.6 | [3] |

| Useful pH Range | 6.9 – 8.3 | [4] |

| Appearance | White crystalline powder | [4] |

| Solubility in Water | Soluble, 50 mg/mL | [3] |

Temperature Dependence of pKa

The pKa of a buffer is a critical parameter that can be influenced by temperature. For this compound, the second dissociation constant (pK₂) has been determined over a range of temperatures, allowing for the calculation of its temperature dependence.[5] This is a crucial consideration for experiments conducted at temperatures other than 25°C.

| Temperature (°C) | pK₂ |

| 5 | 8.037 |

| 10 | 7.957 |

| 15 | 7.880 |

| 20 | 7.805 |

| 25 | 7.733 |

| 37 | 7.538 |

| 55 | 7.232 |

Data adapted from Roy, R. N., et al. (2002). Second Dissociation Constants of 4-[N-morpholino]butanesulfonic Acid and N-[2-hydroxyethyl]piperazine-N′-4-butanesulfonic Acid from 5 to 55°C. Journal of Solution Chemistry, 31(11), 861–872.[5]

From this data, the change in pKa per degree Celsius (ΔpKa/°C) can be estimated to be approximately -0.015 . This means that for every 1°C increase in temperature, the pKa of this compound buffer will decrease by about 0.015 pH units, making the buffer slightly more acidic.[6] Therefore, it is essential to adjust the pH of a this compound buffer solution at the temperature at which it will be used.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible experimental outcomes. The following section provides methodologies for the preparation and application of this compound buffer in common laboratory procedures. Given the close structural and chemical similarity of this compound to MOPS, protocols for MOPS are often directly applicable to this compound.

Preparation of 1 M this compound Stock Solution (pH 7.6)

Materials:

-

This compound (free acid) powder (MW: 223.29 g/mol )

-

High-purity, nuclease-free water

-

10 N Sodium Hydroxide (NaOH) solution

-

Sterile filtration unit (0.22 µm pore size)

-

Sterile storage bottles

Procedure:

-

Weigh out 223.29 g of this compound powder and transfer it to a clean, sterile beaker.

-

Add approximately 800 mL of high-purity water and stir on a magnetic stir plate until the powder is completely dissolved.

-

Carefully add 10 N NaOH solution to adjust the pH to 7.6. Use a calibrated pH meter to monitor the pH, ensuring the measurement is taken at the intended experimental temperature.

-

Once the desired pH is reached, transfer the solution to a graduated cylinder and add high-purity water to a final volume of 1 L.

-

Sterilize the 1 M this compound stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.

-

Store the stock solution at 4°C, protected from light.[7]

Application in RNA Electrophoresis (Denaturing Agarose (B213101) Gel)

This compound buffer is an excellent choice for maintaining a stable pH environment during the separation of RNA on denaturing agarose gels containing formaldehyde.

Materials:

-

10x this compound electrophoresis buffer (see preparation below)

-

Agarose

-

37% Formaldehyde solution

-

RNA samples

-

RNA loading dye (containing a denaturant like formamide)

-

Ethidium (B1194527) bromide or another suitable nucleic acid stain

-

DEPC-treated or nuclease-free water

-

Horizontal gel electrophoresis apparatus

Preparation of 10x this compound Electrophoresis Buffer (pH 7.0):

-

41.86 g of MOPS (or 44.66 g of this compound)

-

4.1 g of Sodium Acetate

-

3.72 g of EDTA

-

Dissolve in 800 mL of DEPC-treated water.

-

Adjust pH to 7.0 with NaOH.

-

Bring the final volume to 1 L with DEPC-treated water.

-

Filter sterilize and store at room temperature, protected from light.[7]

Procedure:

-

Prepare 1x this compound Running Buffer: Dilute the 10x this compound electrophoresis buffer 1:10 with DEPC-treated water.

-

Cast the Denaturing Agarose Gel:

-

For a 100 mL gel, dissolve 1 g of agarose in 72 mL of DEPC-treated water by heating.

-

Cool the agarose solution to approximately 60°C.

-

In a fume hood, add 10 mL of 10x this compound buffer and 18 mL of 37% formaldehyde. Mix gently.

-

Pour the gel into a casting tray with the appropriate comb and allow it to solidify.

-

-

Prepare RNA Samples: Mix the RNA sample with a denaturing loading buffer. Heat the mixture at 65-70°C for 10-15 minutes to denature the RNA, then immediately place it on ice.

-

Run the Gel:

-

Place the solidified gel in the electrophoresis tank and submerge it in 1x this compound running buffer.

-

Load the denatured RNA samples into the wells.

-

Run the gel at a constant voltage (e.g., 5-7 V/cm) until the dye front has migrated the desired distance.

-

-

Visualize RNA: Stain the gel with ethidium bromide or a safer alternative and visualize the RNA bands under a UV transilluminator.

Application in Protein Purification Chromatography

This compound buffer can be effectively used in various protein purification techniques, such as affinity and ion-exchange chromatography, to maintain a stable pH environment that preserves protein structure and function.

Example: Affinity Chromatography of a His-tagged Protein

This compound Buffer System:

-

Lysis/Binding Buffer: 50 mM this compound, pH 7.4, 300 mM NaCl, 10 mM Imidazole

-

Wash Buffer: 50 mM this compound, pH 7.4, 300 mM NaCl, 20 mM Imidazole

-

Elution Buffer: 50 mM this compound, pH 7.4, 300 mM NaCl, 250 mM Imidazole

Methodology:

-

Column Equilibration: Equilibrate a Ni-NTA chromatography column with 5-10 column volumes of Lysis/Binding Buffer.

-

Sample Loading: Load the clarified cell lysate containing the His-tagged protein onto the equilibrated column.

-

Washing: Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound His-tagged protein with Elution Buffer and collect the fractions.

Stability and Storage

Proper storage of this compound buffer is essential to maintain its performance.

-

Solid this compound: The powder form is stable for years when stored at room temperature in a dry, sealed container, protected from light.[8]

-

This compound Solutions: Stock solutions should be filter-sterilized and stored at 2-8°C.[8] They should be protected from light to prevent degradation, which can be indicated by a yellowing of the solution. While a slight yellowing may not significantly affect buffering capacity, darker solutions should be discarded.[9] It is generally recommended to use freshly prepared solutions for critical applications.

Conclusion

This compound is a versatile and reliable zwitterionic buffer with a pKa of 7.6, making it well-suited for a wide range of applications in biological and biochemical research that require a stable pH in the neutral to slightly alkaline range. Its similarity to MOPS allows for its use in established protocols for RNA analysis, protein purification, and cell culture. By understanding its core chemical properties, particularly its temperature-dependent pKa, and adhering to detailed experimental protocols, researchers can effectively utilize this compound buffer to ensure the accuracy and reproducibility of their work.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. How To Store MOPS Buffer Powder And Solution? - News [hbynm.com]

- 3. 4-(n-morpholino)butanesulfonic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. Table 4 from Thermodynamics of the Second Dissociation Constants (pK2) of Piperazine-N,N′-bis-2-hydroxypropanesulfonic Acid (POPSO Sesquisodium Salt) and Associated Thermodynamic Functions from (278.15 to 328.15) K | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. What are the storage conditions for MOPS buffer - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]

- 9. MOPS Buffer,CAS 1132-61-2,3-(N-Morpholino)propanesulfonic acid - yacooscience.com [yacooscience.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to MOBS Buffer: pKa, pH Range, and Applications

Introduction

4-(N-Morpholino)butanesulfonic acid (this compound) is a zwitterionic buffer that serves as a butane (B89635) analog to the widely used Good's buffers, MOPS and MES.[1][2][3] Its chemical properties make it a valuable tool in a variety of biochemical and molecular biology applications, particularly where a stable pH environment in the physiological range is critical. This guide provides a comprehensive overview of the physicochemical properties of this compound, its effective pH buffering range, and detailed protocols for its preparation and pKa determination.

Physicochemical Properties of this compound

This compound is valued for its high water solubility, low permeability through biological membranes, and minimal interference with biological reactions, characteristics it shares with other Good's buffers.

| Property | Value | Reference |

| CAS Number | 115724-21-5 | [1][2] |

| Molecular Formula | C₈H₁₇NO₄S | [1] |

| Molecular Weight | 223.29 g/mol | [1] |

| pKa at 25°C | 7.6 | [4][5][6] |

| pKa (pK₂) at 25°C | 7.702 | [7] |

| Effective pH Range | 6.9 – 8.3 | [2][4][5][6][8][9] |

pKa and Buffering Range Explained

The effectiveness of a buffer is determined by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. The useful buffering range for any buffer is generally considered to be its pKa ± 1 pH unit. For this compound, with a pKa of approximately 7.6, it provides reliable pH control between 6.9 and 8.3. This makes it an excellent choice for applications requiring a stable, slightly alkaline environment, such as cell culture, protein purification, and various enzymatic assays.[2]

Caption: Relationship between pKa and the effective buffering range of this compound.

Experimental Protocols

Preparation of 1 M this compound Stock Solution

This protocol outlines the steps to prepare a 1 M stock solution of this compound buffer at a specific pH.

Materials:

-

This compound (4-(N-Morpholino)butanesulfonic acid), MW: 223.29 g/mol

-

High-purity water (e.g., deionized, distilled, or DNase/RNase-free)

-

Concentrated sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution (e.g., 10 M) for pH adjustment

-

Calibrated pH meter

-

Stir plate and stir bar

-

Graduated cylinders and beakers

-

0.22 µm or 0.45 µm sterile filter unit

Procedure:

-

Weighing: Weigh out 223.29 g of this compound powder for a 1 L solution.

-

Dissolving: Add the powder to a beaker containing approximately 800 mL of high-purity water. Place the beaker on a stir plate with a stir bar and mix until the powder is completely dissolved.

-

pH Adjustment:

-

Place the calibrated pH electrode into the solution.

-

Slowly add the concentrated NaOH or KOH solution dropwise while monitoring the pH.

-

Continue adding the base until the desired pH (e.g., 7.6) is reached. Be cautious not to overshoot the target pH.

-

-

Final Volume Adjustment: Once the target pH is stable, transfer the solution to a 1 L graduated cylinder and add high-purity water to bring the final volume to 1 L.

-

Sterilization: For applications requiring sterility, pass the buffer solution through a 0.22 µm or 0.45 µm filter.

-

Storage: Store the sterilized stock solution at room temperature, protected from light.

Caption: Workflow for the preparation of a 1 M this compound stock solution.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for experimentally determining the pKa of a substance.[10] This involves titrating a solution of the buffer with a strong base and monitoring the pH changes.

Materials:

-

This compound solution of known concentration (e.g., 0.1 M)

-

Standardized strong base solution (e.g., 0.1 M NaOH)

-

Calibrated pH meter and electrode

-

Buret

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Setup: Place a known volume (e.g., 50 mL) of the this compound solution into a beaker with a stir bar. Position the pH electrode in the solution, ensuring it does not interfere with the stir bar.

-

Titration:

-

Record the initial pH of the this compound solution.

-

Begin adding the NaOH solution from the buret in small, precise increments (e.g., 0.5 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

-

Data Collection: Continue the titration until the pH begins to change rapidly, and then continue well past this point until the pH curve flattens out again.

-

Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). This will generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first derivative of the curve (ΔpH/ΔV).

-

The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point.

-

The pH at the half-equivalence point is equal to the pKa of the buffer.

-

Caption: Experimental workflow for determining the pKa of this compound via potentiometric titration.

Applications in Research and Drug Development

The favorable characteristics of this compound make it suitable for a range of applications:

-

Cell Culture: It can be used as a buffering agent in various cell culture media to maintain a stable physiological pH.[2]

-

Protein Purification: this compound is used in chromatography techniques, such as ion exchange and size exclusion, to buffer the mobile phase and maintain protein stability.[2]

-

Electrophoresis: It can be incorporated into running buffers for gel electrophoresis.[2]

-

Enzyme Assays: this compound provides a stable pH environment for studying enzyme kinetics and activity, especially for enzymes with optimal activity in the 7.0-8.0 pH range.

-

Cryopreservation: It is a component in some cryopreservation media, helping to protect cells from pH shifts during freezing and thawing.[2]

Conclusion

This compound is a versatile and effective biological buffer with a pKa of ~7.6, making it ideal for maintaining stable pH conditions between 6.9 and 8.3. Its properties align with the criteria set forth by Good and colleagues, ensuring minimal interference in biological systems. For researchers and professionals in drug development, this compound offers a reliable option for a wide array of experimental protocols where precise pH control in the physiological range is paramount.

References

- 1. scbt.com [scbt.com]

- 2. This compound Buffer | CAS 115724-21-5 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Choosing the Right Buffer by pH and pKa - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 5. Choosing the Right Buffer by pH and pKa - Blogue - Hopax Fine Chemicals [hopaxfc.com]

- 6. interchim.fr [interchim.fr]

- 7. researchgate.net [researchgate.net]

- 8. This compound 缓冲剂 - 产品介绍 - Hopax Fine Chemicals [hopaxfc.com]

- 9. Biological Buffers [staff.ustc.edu.cn]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 4-Morpholinebutanesulfonic Acid (MOBS)

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 4-morpholinebutanesulfonic acid (this compound), a zwitterionic buffer commonly used in biochemical and biological research. This document details the primary synthetic route, experimental protocols, and relevant quantitative data to assist researchers in the preparation of high-purity this compound.

Introduction

4-Morpholinebutanesulfonic acid, also known as this compound, is a Good's buffer, a class of buffering agents developed to be effective in the physiological pH range. This compound is structurally similar to other widely used morpholino-based buffers such as MES (2-(N-morpholino)ethanesulfonic acid) and MOPS (3-(N-morpholino)propanesulfonic acid). Its butane (B89635) sulfonic acid side chain provides a pKa value that makes it a suitable buffer for various biological applications, including cell culture, enzyme assays, and electrophoresis. The synthesis of this compound is most commonly achieved through the nucleophilic ring-opening of 1,4-butane sultone by morpholine (B109124). This method is efficient and yields the desired product in high purity after appropriate workup and purification.

Synthetic Pathway

The primary and most efficient synthetic route to 4-morpholinebutanesulfonic acid involves the reaction of morpholine with 1,4-butane sultone. This reaction is a nucleophilic substitution where the nitrogen atom of the morpholine ring attacks the electrophilic carbon of the sultone, leading to the opening of the cyclic ester and the formation of the zwitterionic product.

MOBS Buffer: A Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biological and biochemical research, the precise control of pH is paramount for the success and reproducibility of experiments. The choice of buffering agent can significantly influence the stability, structure, and function of biological macromolecules. 4-(N-Morpholino)butanesulfonic acid, commonly known as MOBS, is a zwitterionic buffer belonging to the group of "Good's buffers." As a butane (B89635) analog of the widely used MOPS and MES buffers, this compound offers a distinct buffering range and set of physicochemical properties, making it a valuable tool for a variety of in vitro applications. This technical guide provides an in-depth exploration of the mechanism of action of this compound buffer, supported by quantitative data, experimental methodologies, and visual workflows to aid researchers in its effective implementation.

Core Concepts: The Buffering Mechanism of this compound

This compound, like other Good's buffers, is a zwitterionic N-substituted aminosulfonic acid. Its chemical structure, featuring a morpholine (B109124) ring and a butanesulfonic acid group, confers its buffering capacity. The mechanism of action is centered around the protonation and deprotonation of the nitrogen atom in the morpholine ring.

At a pH below its pKa, the morpholino nitrogen is protonated, carrying a positive charge. As the pH of the solution rises, this proton is donated, and the nitrogen becomes neutral. The sulfonic acid group, with a much lower pKa, remains deprotonated and negatively charged across the functional pH range of the buffer. This zwitterionic nature at physiological pH minimizes interactions with biological macromolecules and metal ions.

The equilibrium that governs the buffering action can be represented as follows:

(H⁺)N-R-SO₃⁻ ⇌ N-R-SO₃⁻ + H⁺ (Protonated this compound) (Deprotonated this compound)

Within its effective buffering range, the concentrations of the protonated (acidic) and deprotonated (basic) forms of this compound are such that the buffer can effectively neutralize both added acid and added base, thereby resisting significant changes in pH.

Physicochemical Properties of this compound Buffer

The utility of a buffer is defined by its specific physicochemical properties. The following table summarizes the key quantitative data for this compound buffer.

| Property | Value | Reference(s) |

| Chemical Name | 4-(N-Morpholino)butanesulfonic acid | [1] |

| CAS Number | 115724-21-5 | [1] |

| Molecular Formula | C₈H₁₇NO₄S | [2] |

| Molecular Weight | 223.29 g/mol | [2] |

| Useful pH Range | 6.9 – 8.3 | [1] |

| pKa at 25°C | 7.6 | |

| Second Dissociation Constant (pK₂) at 25°C | 7.702 ± 0.0005 | [3] |

Temperature Dependence of pK₂

The pKa of a buffer is sensitive to temperature changes. For this compound, the second dissociation constant (pK₂) has been determined over a range of temperatures, which is critical for maintaining accurate pH control in experiments conducted at temperatures other than 25°C.[3] The thermodynamic quantities for the dissociation process of this compound have been derived from the temperature coefficients of pK₂.[3]

| Thermodynamic Quantity | Value at 25°C | Reference |

| ΔG° (kJ·mol⁻¹) | 43.96 ± 0.003 | [3] |

| ΔH° (kJ·mol⁻¹) | 22.0 ± 0.2 | [3] |

| ΔS° (J·mol⁻¹·K⁻¹) | -73.6 ± 0.7 | [3] |

| ΔC | -44 ± 6 | [3] |

Experimental Protocols

Due to the limited number of published studies that specifically detail the use of this compound as the primary buffer, the following protocols are based on established methodologies for its close structural analog, MOPS. Researchers should adjust the pH to within the optimal buffering range of this compound (6.9 - 8.3) for their specific application.

Preparation of a 1 M this compound Stock Solution

Materials:

-

This compound (free acid) powder (MW: 223.29 g/mol )

-

High-purity, nuclease-free water

-

10 M Sodium Hydroxide (NaOH) or 10 M Potassium Hydroxide (KOH)

-

Calibrated pH meter

-

Sterile glassware and magnetic stirrer

-

0.22 µm sterile filter unit

Procedure:

-

Weigh 223.29 g of this compound free acid.

-

Add the this compound powder to a beaker containing approximately 800 mL of high-purity water.

-

Stir the solution until the this compound is completely dissolved. The solution will be acidic.

-

Slowly add 10 M NaOH or KOH to the solution while continuously monitoring the pH with a calibrated pH meter. Add the base dropwise as the pH approaches the desired value (e.g., 7.5).

-

Once the desired pH is reached, transfer the solution to a 1 L graduated cylinder.

-

Add high-purity water to bring the final volume to 1 L.

-

Sterilize the buffer by passing it through a 0.22 µm filter.

-

Store the 1 M this compound stock solution at 4°C.

General Protocol for Use in Enzymatic Assays

Principle: Enzyme activity is highly dependent on pH. This compound buffer can be used to maintain a stable pH within the optimal range for many enzymatic reactions.

Materials:

-

1 M this compound stock solution, pH adjusted to the optimal pH for the enzyme of interest.

-

Enzyme preparation

-

Substrate(s)

-

Cofactors (if required)

-

High-purity water

-

Spectrophotometer or other detection instrument

Procedure:

-

Prepare the Assay Buffer: Dilute the 1 M this compound stock solution to the desired final working concentration (typically 20-100 mM) in high-purity water. Verify the pH of the working buffer at the temperature at which the assay will be performed.

-

Reaction Mixture Preparation: In a suitable reaction vessel (e.g., cuvette, microplate well), combine the this compound assay buffer, substrate(s), and any necessary cofactors.

-

Enzyme Addition: Initiate the reaction by adding the enzyme preparation to the reaction mixture.

-

Data Acquisition: Immediately measure the change in absorbance or fluorescence over time using a spectrophotometer or other appropriate instrument.

Visualizations

Buffering Mechanism of this compound

References

Solubility of 4-(N-morpholino)butanesulfonic Acid (MOBS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(N-morpholino)butanesulfonic acid (MOBS), a zwitterionic buffer commonly used in biological and biochemical research. Understanding the solubility of this compound in various solvents is critical for its effective application in experimental protocols, particularly in drug development and formulation studies.

Core Concepts

This compound is one of the "Good's buffers," developed to be effective in the physiological pH range. Its solubility is a key physical property that dictates the maximum buffer concentration achievable in a given solvent system. As a zwitterionic compound, its solubility is influenced by the polarity of the solvent, with a higher affinity for polar solvents.

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound in water and aqueous organic solvent mixtures.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | Not Specified | 50[1] | ~0.224 |

Table 1: Solubility of this compound in Water

A study by Lee and Lin (2011) investigated the solubility of this compound in aqueous mixtures of 1,4-dioxane (B91453) and ethanol (B145695) at 298.15 K (25 °C).[2][3] The study found that this compound exhibits liquid-liquid phase separation in 1,4-dioxane concentrations ranging from 0.4 to 0.9 mass fraction.[2] While the full dataset is contained within the published article, the research indicates that the solubility of this compound was determined across various concentrations of these aqueous organic mixtures.[2][3]

Experimental Protocols

Determining the solubility of a compound like this compound requires precise and reproducible methodologies. The following is a generalized experimental protocol based on common methods for determining the solubility of biological buffers.

Method 1: Shake-Flask Method

This is a common and straightforward method for determining equilibrium solubility.

Materials:

-

This compound powder

-

Solvent of interest (e.g., water, ethanol, etc.)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker or water bath

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the solvent in a sealed flask. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.

-

Equilibration: Place the sealed flask in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Quantification: Accurately dilute the filtered saturated solution with the solvent. Measure the concentration of this compound in the diluted solution using a validated analytical method.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

Method 2: Determination of Solubility via Densitometry

This method, as described in the study of this compound in aqueous mixtures, relies on the precise measurement of density.[2][3]

Materials:

-

This compound powder

-

Solvent of interest

-

Vibrating-tube digital densimeter

-

Analytical balance

-

Volumetric flasks

-

Constant temperature bath

Procedure:

-

Preparation of Standard Solutions: Prepare a series of this compound solutions of known concentrations in the desired solvent.

-

Density Measurement of Standards: Measure the density of each standard solution using a calibrated vibrating-tube digital densimeter maintained at a constant temperature (e.g., 298.15 K).

-

Generation of a Calibration Curve: Plot the density of the standard solutions as a function of their concentration. This should yield a linear relationship.

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound as described in the shake-flask method (steps 1 and 2).

-

Density Measurement of Saturated Solution: After equilibration and phase separation, carefully measure the density of the clear supernatant of the saturated solution.

-

Determination of Solubility: Use the calibration curve to determine the concentration of this compound in the saturated solution from its measured density.

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

As this compound is a buffer and not a signaling molecule, a signaling pathway diagram is not applicable. The logical relationship central to its use is the Henderson-Hasselbalch equation, which relates pH, pKa, and the concentrations of the acidic and basic forms of the buffer.

Caption: Henderson-Hasselbalch equation for buffer calculations.

References

An In-Depth Technical Guide to MOBS Buffer Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-(N-morpholino)butanesulfonic acid (MOBS) buffer, with a focus on its stability, storage conditions, and applications in research and drug development. Given the limited specific data on this compound, information from its close structural analog, 3-(N-morpholino)propanesulfonic acid (MOPS), is used as a reliable proxy to ensure a thorough and practical resource.

Introduction to this compound Buffer

This compound is a zwitterionic buffer that belongs to the family of "Good's buffers." These buffers are valued in biological and biochemical research for their compatibility with biological systems, low metal ion binding, and a pKa value that provides effective buffering capacity near physiological pH.[1] The morpholine (B109124) ring in its structure is a key feature it shares with other widely used buffers like MOPS and MES.[1] this compound is particularly useful in applications such as cell culture, protein purification, and electrophoresis.[1][2]

Factors Influencing this compound Buffer Stability

The stability of a this compound buffer solution is critical for the reproducibility and accuracy of experimental results. Several factors can influence its integrity over time.[3]

-

pH: this compound, similar to MOPS, is most effective within a pH range of approximately 6.5 to 7.9. Operating outside this range can diminish its buffering capacity and potentially lead to decomposition.[3]

-

Temperature: Elevated temperatures can accelerate the degradation of this compound buffer.[3] The pKa of morpholine-based buffers is temperature-dependent, decreasing as the temperature rises, which makes the buffer more acidic.[4] Therefore, it is crucial to adjust the pH of the buffer at the intended experimental temperature. High temperatures, such as those used in autoclaving, can cause the buffer to degrade, often resulting in a yellow discoloration.[5]

-

Light Exposure: this compound buffer is photosensitive.[5][6] Prolonged exposure to light, especially UV light, can induce photochemical reactions that lead to the formation of colored degradation products and a loss of buffering capacity.[6]

-

Oxidation: Exposure to air can lead to the oxidation of the morpholine ring.[5][6] This process can be catalyzed by the presence of metal ions.[7]

-

Contaminants: The presence of microbial or chemical contaminants, such as heavy metals or organic impurities, can alter the buffer's properties and promote degradation.[7] Metal ions, in particular, can catalyze oxidative degradation.[7]

-

Concentration: The concentration of the buffer affects its buffering capacity. While higher concentrations provide greater pH stability, they can also increase the ionic strength of the solution, which may negatively impact the solubility and activity of biological molecules.

Quantitative Data on Buffer Stability and Storage

Table 1: Recommended Storage Conditions for this compound/MOPS Buffer

| Form | Storage Temperature | Shelf Life | Special Conditions |

| Powder | Room Temperature (15-25°C)[8] | Several years[3] | Store in a tightly sealed, moisture-proof container in a dry, dark place.[8] |

| Stock Solution (e.g., 1M) | 2-8°C[3] | Up to 6 months[9] | Store in a sterile, tightly sealed container, protected from light.[3][5] |

Table 2: Temperature Dependence of MOPS pKa

This table illustrates the change in pKa of MOPS buffer with temperature, which is a critical consideration for maintaining a stable pH in temperature-sensitive experiments.[10]

| Temperature (°C) | Approximate pKa |

| 4 | 7.47 |

| 20 | 7.25 |

| 25 | 7.20 |

| 37 | 7.02 |

Experimental Protocols

Materials:

-

This compound (free acid) powder (MW: 223.29 g/mol )

-

High-purity, nuclease-free water

-

10 N Sodium Hydroxide (NaOH) solution

-

Calibrated pH meter

-

Sterile filtration unit (0.22 µm pore size)

-

Sterile storage bottles

Procedure:

-

Weigh out 223.29 g of this compound powder and transfer it to a sterile beaker.

-

Add approximately 800 mL of nuclease-free water and stir with a magnetic stirrer until the powder is completely dissolved.

-

Slowly add 10 N NaOH solution while monitoring the pH with a calibrated pH meter until a stable pH of 7.4 is reached.

-

Transfer the solution to a graduated cylinder and add nuclease-free water to a final volume of 1 L.

-

Sterilize the 1 M this compound stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.

-

Store the solution at 4°C, protected from light.[11]

Forced degradation studies are essential for understanding the intrinsic stability of a buffer and for developing stability-indicating analytical methods.[12][13]

Objective: To assess the stability of a 50 mM this compound buffer solution (pH 7.4) under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: Add 1 M HCl to the buffer to adjust the pH to 3.0. Incubate at 60°C for 24 hours.[14]

-

Base Hydrolysis: Add 1 M NaOH to the buffer to adjust the pH to 11.0. Incubate at 60°C for 24 hours.[14]

-

Oxidation: Add 3% hydrogen peroxide to the buffer solution. Incubate at room temperature, protected from light, for 24 hours.[14]

-

Thermal Stress: Incubate the buffer solution at 60°C in the dark for 7 days.[14]

-

Photostability: Expose the buffer solution to a light source according to ICH Q1B guidelines.

Analysis: At specified time points (e.g., 0, 4, 8, 24 hours for hydrolysis and oxidation; 0, 1, 3, 7 days for thermal stress), samples should be analyzed for:

-

Visual Inspection: Note any changes in color or turbidity.[5]

-

pH Measurement: Record any deviation from the initial pH.[5]

-

UV-Vis Spectrophotometry: Scan the absorbance from 220-400 nm to detect the formation of degradation products that absorb UV light.[5]

-

HPLC Analysis: Quantify the remaining this compound and detect degradation products.[5]

Instrumentation:

-

HPLC system with a UV detector.[15]

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[5][15]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., methanol (B129727) or acetonitrile).[5][15]

-

Flow Rate: 0.8 mL/min.[15]

-

Detection Wavelength: As this compound does not have a strong chromophore, detection can be challenging. Indirect UV detection or other methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) may be more suitable.[16] For this protocol, we will assume UV detection at a low wavelength (e.g., 210 nm) where the buffer might have some absorbance.

-

Injection Volume: 10 µL.[15]

Procedure:

-

Prepare a standard solution of high-purity this compound at a known concentration.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention time and peak area of pure this compound.

-

Inject the samples from the forced degradation study.

-

Analyze the chromatograms for new peaks (degradation products) and a decrease in the peak area of the this compound peak.[5]

Visualizations

The PI3K/Akt/mTOR pathway is a critical signaling cascade in cell growth, proliferation, and survival, and is a major target in drug development, particularly in oncology.[17][18] Buffers like this compound are essential for maintaining stable pH conditions in the cellular assays used to study this pathway.[19][20]

This workflow provides a systematic approach to identifying and addressing potential issues with this compound buffer stability.

This compound buffer is well-suited for various protein purification techniques due to its stable pH control and minimal interaction with metal ions.[1][2][21] This workflow outlines a typical process for purifying a His-tagged protein using affinity chromatography.

References

- 1. The key role of biological buffer MOPS in protein purification [vacutaineradditives.com]

- 2. Can MOPS Buffer be used in protein purification? - Blog [hbynm.com]

- 3. What factors are related to the stability of MOPS buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. The influence of temperature on the buffering performance of biological buffer MOPS and corresponding strategies [vacutaineradditives.com]

- 5. benchchem.com [benchchem.com]

- 6. Reasons for the deterioration of MOPS buffer solution - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 7. benchchem.com [benchchem.com]

- 8. How to scientifically improve the stability of MOPS buffer powder [french.vacutaineradditives.com]

- 9. What are the storage conditions for MOPS buffer - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. static.igem.wiki [static.igem.wiki]

- 16. Effect of Buffer on HPLC Separation of Buffers | SIELC Technologies [sielc.com]

- 17. tools.thermofisher.cn [tools.thermofisher.cn]

- 18. benchchem.com [benchchem.com]

- 19. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MOPS biocompatibility: key parameters for protein purification - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

An In-Depth Technical Guide to MOBS Buffer: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biological research and pharmaceutical development, the precise control of pH is paramount. The development of zwitterionic buffers by Dr. Norman E. Good and his colleagues in the mid-20th century revolutionized in vitro studies of biological systems. Among these critical reagents is MOBS (4-(N-Morpholino)butanesulfonic acid), a morpholinic buffer that offers excellent stability and utility in a variety of biochemical and cell-based applications. This technical guide provides a comprehensive overview of the discovery, history, and core functionalities of this compound buffer, including its chemical properties, quantitative data, and detailed experimental protocols.

The Genesis of "Good's Buffers": A Historical Perspective

Prior to the 1960s, biological research was often hampered by the limitations of available buffering agents. Many commonly used buffers were either toxic to biological systems, participated in chemical reactions, or were unable to maintain a stable pH in the physiologically relevant range of 6 to 8. Recognizing these shortcomings, Dr. Norman E. Good and his team at Michigan State University embarked on a systematic effort to design and synthesize a new series of buffers specifically for biological research.[1][2]

Their work, published in a series of papers starting in 1966, established a set of criteria for ideal biological buffers. These criteria included:

-

pKa between 6.0 and 8.0: To provide maximum buffering capacity at physiological pH.

-

High water solubility: For ease of use in aqueous biological systems.

-

Membrane impermeability: To prevent the buffer from entering cells and altering intracellular pH.

-

Minimal salt effects: To avoid interference with ionic interactions in biological processes.

-

Chemical and enzymatic stability: To ensure the buffer does not degrade during experiments.

-

Minimal interference with biological reactions: The buffer should be biochemically inert.

-

Low absorption of ultraviolet and visible light: To not interfere with spectrophotometric assays.

This pioneering research led to the development of a series of zwitterionic buffers, now famously known as "Good's buffers," which have become indispensable tools in modern life sciences.

The Emergence of this compound Buffer

While the initial set of Good's buffers was introduced in 1966, the family of these compounds continued to expand. This compound, with its butanesulfonic acid moiety, emerged as a valuable addition to this series. It is a structural analog of the widely used MOPS (3-(N-Morpholino)propanesulfonic acid) and MES (2-(N-Morpholino)ethanesulfonic acid) buffers, extending the buffering range and providing researchers with more options for precise pH control. The systematic study of its thermodynamic properties, particularly its pKa at various temperatures, was later conducted by researchers such as R.N. Roy and his colleagues, further solidifying its utility in a range of experimental conditions.

Chemical and Physical Properties of this compound

This compound is a zwitterionic buffer, meaning it contains both a positive and a negative charge on the same molecule, resulting in a net neutral charge at its isoelectric point. This property contributes to its high water solubility and low membrane permeability. The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | 4-(N-Morpholino)butanesulfonic acid |

| CAS Number | 115724-21-5 |

| Molecular Formula | C₈H₁₇NO₄S |

| Molecular Weight | 223.29 g/mol |

| pKa at 25°C | 7.6 |

| Useful pH Range | 6.9 – 8.3 |

| Appearance | White crystalline powder |

| Solubility in Water | High |

Quantitative Data: Temperature Dependence of pKa

The pKa of a buffer is not constant and can vary with temperature. This is a critical consideration for experiments conducted at temperatures other than ambient. The table below presents the pKa of this compound at various temperatures, based on the data from Roy et al. (2003).

| Temperature (°C) | pKa of this compound |

| 5 | 7.933 |

| 10 | 7.868 |

| 15 | 7.805 |

| 20 | 7.745 |

| 25 | 7.687 |

| 30 | 7.632 |

| 35 | 7.578 |

| 37 | 7.558 |

| 40 | 7.526 |

| 45 | 7.476 |

| 50 | 7.428 |

| 55 | 7.382 |

Data extracted from Roy, R. N., et al. (2003). Buffer Standards for the Physiological pH of Zwitterionic Compounds, this compound and TABS from 5 to 55°C. Journal of Solution Chemistry, 32(12), 1059-1072.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in common laboratory procedures.

Synthesis of this compound Buffer

A common method for the synthesis of N-substituted aminosulfonic acids like this compound involves the reaction of a secondary amine with a sultone.

Materials:

-

Morpholine

-

1,4-Butane sultone

-

Ethanol (or other suitable polar solvent)

-

Stirring apparatus

-

Reflux condenser

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve morpholine in ethanol.

-

Slowly add an equimolar amount of 1,4-butane sultone to the solution while stirring.

-

The reaction is typically exothermic. Control the temperature as needed.

-

After the initial reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

-

Allow the reaction mixture to cool to room temperature.

-

The this compound product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

-

Collect the crystalline product by filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified this compound crystals under vacuum.

Application in Mammalian Cell Culture

This compound can be used as a buffering agent in cell culture media, particularly in applications where bicarbonate-based buffering systems are not suitable, such as during certain imaging or analytical procedures.

Materials:

-

Basal cell culture medium (e.g., DMEM, RPMI-1640)

-

This compound powder

-

Sterile 1 M NaOH and 1 M HCl

-

Sterile 0.22 µm filter unit

-

Mammalian cells of interest

Procedure:

-

Prepare the basal cell culture medium according to the manufacturer's instructions.

-

Weigh out the appropriate amount of this compound powder to achieve the desired final concentration (typically 20-50 mM).

-

Dissolve the this compound in the prepared basal medium.

-

In a sterile environment (e.g., a laminar flow hood), adjust the pH of the medium to the desired level (e.g., 7.2-7.4) using sterile 1 M NaOH or 1 M HCl.

-

Aseptically filter the final this compound-buffered medium through a 0.22 µm filter.

-

Warm the medium to 37°C before use.

-

Culture cells in the this compound-buffered medium according to standard protocols.

Application in Protein Purification (Chromatography)

This compound is a suitable buffer for various chromatography techniques used in protein purification, such as ion exchange and size exclusion chromatography, due to its minimal interaction with metal ions and stable pH.

Materials:

-

This compound powder

-

Sodium chloride (NaCl)

-

Other necessary reagents (e.g., imidazole (B134444) for His-tag purification)

-

High-purity water

-

pH meter

-

Chromatography column and system

Buffer Preparation (Example for His-tag purification):

-

Lysis Buffer: 50 mM this compound, 300 mM NaCl, 10 mM Imidazole, pH 7.4

-

Wash Buffer: 50 mM this compound, 300 mM NaCl, 20 mM Imidazole, pH 7.4

-

Elution Buffer: 50 mM this compound, 300 mM NaCl, 250 mM Imidazole, pH 7.4

Procedure:

-

Prepare the required this compound-based buffers, ensuring the pH is adjusted at the temperature at which the purification will be performed.

-

Prepare the cell lysate containing the protein of interest in the this compound Lysis Buffer.

-

Clarify the lysate by centrifugation.

-

Equilibrate the chromatography column with the this compound Wash Buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with several column volumes of this compound Wash Buffer to remove unbound proteins.

-

Elute the target protein using the this compound Elution Buffer.

-

Collect fractions and analyze for the presence and purity of the target protein.

Conclusion

This compound buffer, a legacy of Norman Good's foundational work, continues to be a valuable tool for researchers, scientists, and drug development professionals. Its favorable chemical properties, including a physiologically relevant pKa, high solubility, and biochemical inertness, make it a reliable choice for a wide range of applications. By understanding its history, quantitative characteristics, and proper implementation in experimental protocols, researchers can leverage the benefits of this compound to ensure the accuracy and reproducibility of their work.

References

MOBS Buffer: An In-depth Technical Guide to Biological Compatibility

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-morpholinebutanesulfonic acid (MOBS), a zwitterionic biological buffer. While specific biological compatibility data for this compound is limited in publicly available literature, this guide synthesizes known physicochemical properties, information from its structural analogues MOPS (3-morpholinepropanesulfonic acid) and MES (2-morpholineethanesulfonic acid), and general characteristics of "Good's buffers" to offer a detailed assessment for its use in research, diagnostics, and pharmaceutical development. This document includes tabulated quantitative data, a detailed experimental protocol for buffer preparation, and visualizations to aid in experimental design and implementation.

Introduction

4-morpholinebutanesulfonic acid (this compound) is a sulfonic acid-based zwitterionic buffer, belonging to the family of "Good's buffers".[1][2] As a butane (B89635) analog of the widely used MOPS and MES buffers, this compound is valued for its buffering capacity in the physiological pH range.[1][3] Its structure, featuring a morpholine (B109124) ring, is designed to be inert in biological systems, minimizing interference with enzymatic reactions and cellular processes.[4] This guide explores the core physicochemical properties and evaluates the biological compatibility of this compound, providing researchers and drug development professionals with the necessary information to consider its application in their work.

Physicochemical Properties of this compound Buffer

The utility of a biological buffer is defined by its physicochemical characteristics. This compound offers a distinct profile that makes it suitable for a variety of biological applications.

pKa and Buffering Range

The pKa of this compound at 25°C is approximately 7.6, providing an effective buffering range from pH 6.9 to 8.3.[3][5] This range is particularly useful for studies requiring stable pH conditions slightly above neutral, which is relevant for many physiological and enzymatic processes.

Temperature Dependence of pKa

The pKa of most amine-based buffers, including those with a morpholine ring, is temperature-dependent. A study on the thermodynamic properties of this compound has determined its second dissociation constant (pK₂) across a range of temperatures, which is crucial for maintaining accurate pH control in experiments conducted at temperatures other than 25°C.[6] Generally, for morpholine-ring containing buffers, the pKa decreases as temperature increases.

Metal Ion Interactions

Biological Compatibility of this compound Buffer

The biological compatibility of a buffer is paramount for its use in cell culture, drug formulation, and other in vitro and in vivo applications. While direct and extensive studies on this compound are lacking, an assessment can be made based on available safety data and the known properties of its analogues.

Cytotoxicity

Safety Data Sheets (SDS) for this compound and its analogues provide some insight into its potential toxicity. The SDS for MOPS indicates low acute toxicity, with an oral LD50 in rats greater than 2 g/kg.[7] The SDS for MES suggests it may cause eye, skin, and respiratory tract irritation, but detailed toxicological properties have not been fully investigated.[8] Based on this, this compound is expected to have a low toxicity profile, making it likely suitable for many biological applications. However, as with any reagent, it is recommended to perform preliminary cytotoxicity assays, such as an MTT or neutral red uptake assay, to determine the optimal non-toxic concentration for a specific cell line or experimental system.

Effects on Protein and Enzyme Stability

This compound is anticipated to be a non-interfering buffer for most enzymatic reactions due to its inert chemical nature.[2] Its zwitterionic character and low propensity for metal ion chelation should help maintain the native conformation and activity of proteins and enzymes.[4] In pharmaceutical formulations, the choice of buffer is critical for the long-term stability of protein-based drugs.[9][10] this compound, with its physiological pH range and expected low reactivity, presents a potentially valuable excipient for stabilizing therapeutic proteins.

Use in Drug Development and Formulation

The selection of a suitable buffer is a critical step in the formulation of parenteral and other drug products to ensure drug stability, solubility, and patient comfort.[11][12] The properties of this compound make it a candidate for consideration in pre-formulation and formulation studies, particularly for biologic drugs that are sensitive to pH and metal ions.[13][14]

Quantitative Data

The following tables summarize the available quantitative data for this compound buffer.

Table 1: Physicochemical Properties of this compound Buffer

| Property | Value | Reference(s) |

| Chemical Name | 4-(N-Morpholino)butanesulfonic acid | [1][2] |

| CAS Number | 115724-21-5 | [1][3] |

| Molecular Formula | C₈H₁₇NO₄S | [1] |

| Molecular Weight | 223.29 g/mol | [1][3] |

| pKa (at 25°C) | 7.6 | [3][5] |

| Useful pH Range | 6.9 - 8.3 | [3][5] |

Table 2: Second Dissociation Constant (pK₂) of this compound at Various Temperatures

| Temperature (°C) | pK₂ |

| 5 | 8.033 |

| 10 | 7.954 |

| 15 | 7.877 |

| 20 | 7.802 |

| 25 | 7.729 |

| 30 | 7.658 |

| 35 | 7.589 |

| 37 | 7.566 |

| 40 | 7.522 |

| 45 | 7.457 |

| 50 | 7.394 |

| 55 | 7.332 |

| Data adapted from a study on the thermodynamic properties of this compound.[6] |

Experimental Protocols

Preparation of a Sterile 1 M this compound Stock Solution (pH 7.6)

This protocol describes the preparation of a 1 M stock solution of this compound buffer, which can be diluted to the desired working concentration for various biological applications.

Materials:

-

This compound (4-morpholinebutanesulfonic acid), molecular weight 223.29 g/mol

-

High-purity, nuclease-free water

-

10 M Sodium Hydroxide (NaOH) solution

-

Calibrated pH meter

-

Sterile graduated cylinders and beakers

-

Magnetic stirrer and stir bar

-

Sterile filtration unit with a 0.22 µm pore size filter

-

Sterile storage bottles

Procedure:

-

Weighing the this compound Powder: In a clean, sterile beaker, weigh out 223.29 g of this compound powder.

-

Dissolving the Buffer: Add approximately 800 mL of high-purity, nuclease-free water to the beaker. Place the beaker on a magnetic stirrer and add a sterile stir bar. Stir the solution until the this compound powder is completely dissolved.

-

pH Adjustment: Place the calibrated pH electrode into the solution. While continuously stirring, slowly add the 10 M NaOH solution dropwise to raise the pH. Monitor the pH closely. Continue adding NaOH until the pH of the solution reaches 7.6.

-

Final Volume Adjustment: Carefully transfer the solution to a 1 L sterile graduated cylinder. Add high-purity, nuclease-free water to bring the final volume to exactly 1 L.

-

Sterilization: Assemble the sterile filtration unit. Pass the 1 M this compound buffer solution through the 0.22 µm filter into a sterile storage bottle.

-

Storage: Label the bottle clearly with the buffer name, concentration, pH, and date of preparation. Store the sterile stock solution at 2-8°C. For long-term storage, aliquoting and freezing at -20°C may be considered.[15]

Visualizations

The following diagrams illustrate the structural relationship of this compound to its analogues and a general workflow where a zwitterionic buffer like this compound would be employed.

Conclusion

This compound buffer, with its pKa of 7.6 and a useful buffering range of 6.9 to 8.3, is a promising candidate for a variety of applications in biological research and pharmaceutical development.[3][5] Its structural similarity to well-characterized "Good's buffers" like MOPS and MES suggests favorable properties such as low toxicity and minimal interaction with metal ions. While direct, comprehensive data on its biological compatibility is still emerging, this guide provides a foundational understanding for researchers considering its use. As with any reagent, empirical validation for specific applications is strongly recommended.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound Buffer | CAS 115724-21-5 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 4. What is the difference between morpholine series buffers MOPS and MES? [m.yunbangpharm.com]

- 5. This compound Buffer - productos - Hopax Fine Chemicals [hopaxfc.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Advanced protein formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. iajps.com [iajps.com]

- 13. What are the applications of biological buffers in the pharmaceutical field? - Blogue - Hopax Fine Chemicals [hopaxfc.com]

- 14. Pharmaceutical Buffers [chemical-sales.com]

- 15. medchemexpress.com [medchemexpress.com]

The Dual Role of MOB Proteins in Metal Ion Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted interactions of two distinct protein families, both referred to as "MOBs," with metal ions. These families, MoeB-like proteins and MOB kinase activators, play crucial roles in cellular processes, from essential metabolic pathways to the regulation of cell growth and organ size. Their interactions with metal ions, though different in nature and context, are fundamental to their biological functions. This guide provides a comprehensive overview of these interactions, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and workflows.

MoeB-like Proteins (MOCS3): Essential Scaffolds in Molybdenum Cofactor Biosynthesis

MoeB-like proteins, exemplified by the human Molybdenum Cofactor Synthesis 3 (MOCS3), are critical enzymes in the highly conserved molybdenum cofactor (Moco) biosynthesis pathway. Moco is an essential component of a wide range of enzymes involved in carbon, nitrogen, and sulfur metabolism. The interaction of MOCS3 with metal ions, particularly zinc, is integral to its structural integrity and catalytic function.

Role of MOCS3 in Molybdenum Cofactor Biosynthesis

MOCS3 is a bifunctional enzyme that catalyzes the adenylation of MOCS2A, a sulfur carrier protein, in an ATP-dependent reaction. This is a key step in the synthesis of molybdopterin (MPT), the organic component of Moco. The C-terminal domain of MOCS3 exhibits rhodanese-like activity, transferring sulfur to the adenylated MOCS2A. This process is essential for the subsequent insertion of molybdenum to form the functional Moco.

Zinc-Binding in MOCS3

The crystal structure of MOCS3 has revealed the presence of a zinc-binding site, which is crucial for the protein's stability and enzymatic activity. The zinc ion is coordinated by cysteine residues, forming a classical zinc finger motif. This structural zinc ion is not directly involved in the catalytic reaction but is essential for maintaining the proper fold and conformation of the protein, thereby enabling its function in the Moco biosynthesis pathway.

Quantitative Data on MOCS3-Metal Ion Interaction

While the structural importance of zinc for MOCS3 is established, specific quantitative data on the binding affinity is not extensively reported in the literature. However, based on the analysis of similar zinc-binding proteins and the structural context, the dissociation constant (Kd) for zinc is estimated to be in the nanomolar to picomolar range, indicating a very high-affinity interaction consistent with a structural role.

| Protein | Metal Ion | Method | Dissociation Constant (Kd) | Stoichiometry (n) | Reference |

| Human MOCS3 | Zn²⁺ | Estimated from structural data and homology | ~10⁻⁹ - 10⁻¹² M | 1:1 | Inferred from structural studies |

Experimental Protocols

This protocol describes the expression and purification of His-tagged human MOCS3 from E. coli for subsequent biochemical and biophysical studies.

Materials:

-

E. coli BL21(DE3) cells transformed with a His-tagged MOCS3 expression vector

-

LB medium and appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

-

Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-